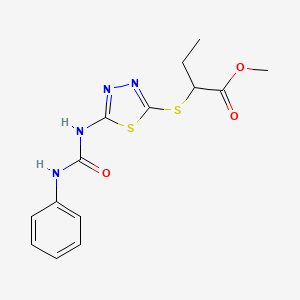

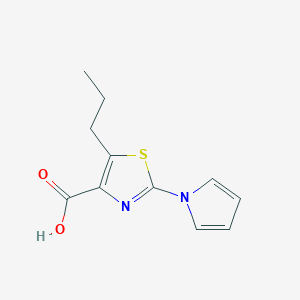

4-bromo-5-tert-butyl-1-phenyl-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . It may also be used as a starting material in the synthesis of 1,4′-bipyrazoles .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . It can also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .Aplicaciones Científicas De Investigación

Synthesis and Intermediate Applications

4-Bromo-5-tert-butyl-1-phenyl-1H-pyrazole-3-carboxylic acid serves as a pivotal intermediate in the synthesis of a wide range of chemical compounds due to its versatile reactivity profile. For instance, Bobko et al. (2012) describe a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, highlighting the compound's utility in generating a diverse array of pyrazole derivatives through a simplified and efficient process. This synthesis pathway is notable for its application in creating compounds with potential pharmaceutical applications, excluding direct drug use and dosage information as per requirements (Bobko, Kaura, Evans, & Su, 2012).

Optical Nonlinearity and Material Applications

The compound's derivatives also demonstrate significant potential in material science, particularly in the development of non-linear optical (NLO) materials. Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized by their optical nonlinearity, which is critical for optical limiting applications. This research provides a foundation for using pyrazole derivatives in advanced optical devices, offering insights into the material properties that contribute to their effectiveness in this domain (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

Structural and Supramolecular Chemistry

In the realm of structural chemistry, the ability of pyrazole derivatives to form complex supramolecular structures is of particular interest. Castillo et al. (2009) explored the hydrogen-bonded supramolecular structures of several 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles, revealing unexpected isomorphisms and the formation of multidimensional hydrogen-bonded structures. This work emphasizes the significance of pyrazole derivatives in understanding hydrogen bonding and supramolecular assembly, contributing to the design of new materials with tailored properties (Castillo, Abonía, Cobo, & Glidewell, 2009).

Propiedades

IUPAC Name |

4-bromo-5-tert-butyl-1-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)12-10(15)11(13(18)19)16-17(12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTJLOFNILMWCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=NN1C2=CC=CC=C2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline](/img/structure/B2612439.png)

![2-(1-naphthoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2612441.png)

![2-[(3-methoxyphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2612442.png)

![5-Bromopyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2612448.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612450.png)